molecular formula C10H11NO B3210585 4-(4-Hydroxyphenyl)butanenitrile CAS No. 107223-68-7

4-(4-Hydroxyphenyl)butanenitrile

Cat. No. B3210585
CAS RN: 107223-68-7
M. Wt: 161.2 g/mol
InChI Key: NXSICOWXBLNSCT-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)butanenitrile , also known as raspberry ketone , is a colorless compound with the chemical formula C10H12O2 . It exhibits a fruity fragrance and finds applications in edible flavoring, cosmetic fragrances, and as an intermediate in medicine . Raspberry ketone is a major aromatic compound found in red raspberries and has been associated with anti-obesity activity and skin health benefits .


Synthesis Analysis

Raspberry ketone is synthesized through the Claisen–Schmidt condensation reaction between p-hydroxy benzaldehyde and acetone . This reaction yields the desired compound, which plays a crucial role in controlling the quality of the final product during manufacturing .

Scientific Research Applications

Enantioselective Synthesis

  • 4-Hydroxyalkanenitriles, including 4-(4-Hydroxyphenyl)butanenitrile, have been used in the efficient enantioselective synthesis of antitumor lignans. This synthesis involves an enzymatic reaction using lipase PS (Itoh et al., 1993).

Lipase-Catalyzed Enantiomer Separation

  • The compound has been utilized in the study of lipase-catalyzed enantiomer separation, leading to the synthesis of important compounds like (R)-GABOB and (R)-Carnitine Hydrochloride (Kamal et al., 2007).

Mesogenic Studies

  • It plays a role in the study of mesogenic compounds like TPB′, contributing to the understanding of phase behavior and the formation of polyethers (Percec et al., 1996).

Biosynthetic Pathways

  • This compound has been involved in the design of novel biosynthetic pathways for chemicals like 1,2,4-Butanetriol from glucose, showcasing its role in alternative and more sustainable chemical production methods (Li et al., 2014).

Isolation from Natural Sources

  • 4-(4′-Hydroxyphenyl)-(2S)-Butanol, closely related to 4-(4-Hydroxyphenyl)butanenitrile, has been isolated from natural sources like the needles of Himalayan Yew. This emphasizes its presence in and extraction from natural resources (Rojatkar et al., 1995).

Bioremediation Studies

  • It's been studied in the context of bioremediation, particularly in the degradation of environmental pollutants like Bisphenol A, indicating its potential use in environmental cleanup technologies (Chhaya & Gupte, 2013).

Development of Liquid Crystalline Networks

  • The compound is utilized in the development and study of liquid crystalline networks, contributing to materials science and engineering (Strehmel, 1997).

properties

IUPAC Name

4-(4-hydroxyphenyl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSICOWXBLNSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxyphenyl)butanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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